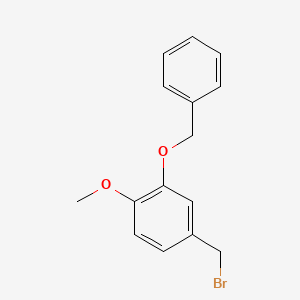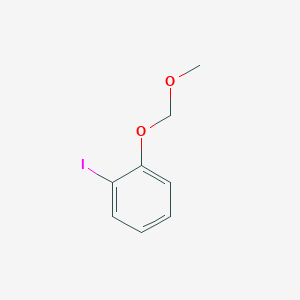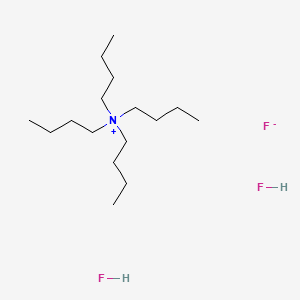
tert-Butyl (4-fluoro-2-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamates, which are known for their utility in organic synthesis and pharmaceutical applications.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a related compound, was synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The carbamate itself is linked to an aromatic ring, which can be further substituted with various functional groups such as fluorine, formyl, or sulfonyl groups. These substitutions can significantly affect the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. For example, tert-butyl hypofluorite, a related compound, can add to olefins to form β-fluoro-tert-butoxy compounds . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be used as intermediates in the synthesis of small molecule anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl hypofluorite has a melting point around -94°C and a boiling point of about +40°C, as characterized by mass, NMR, and IR spectrometry . The presence of the tert-butyl group imparts steric bulk to the molecule, which can affect its reactivity and solubility. The fluorine atom in the 4-fluoro-2-formylphenyl group is likely to influence the compound's reactivity due to its electronegativity and ability to form hydrogen bonds.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Intermediate for Biologically Active Compounds : A study by Zhao et al. (2017) demonstrated the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The process involves acylation, nucleophilic substitution, and reduction, with an optimized total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations
- Methylation and Amidation : Research conducted by Ortiz, Guijarro, and Yus (1999) explored the reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at −78°C. The study details the formation of functionalized carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Deprotection Methodologies
- Environmentally Benign Deprotection : Li et al. (2006) presented an environmentally benign method using aqueous phosphoric acid (85 wt %) for the deprotection of tert-butyl carbamates, esters, and ethers. The method offers good selectivity and mild reaction conditions, preserving the stereochemical integrity of substrates and demonstrating high yield and convenient workup (Li et al., 2006).
Material Science Applications
- Synthesis of Fluorinated Cyclopropanecarboxylates : Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, which are used as starting materials for the synthesis of carboxamides and analogs of tranylcypromine, an anti-depressive drug. This research demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing structurally diverse and biologically significant compounds (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-fluoro-2-formylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNPYAOWNCJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469935 |
Source


|
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
CAS RN |
844891-31-2 |
Source


|
| Record name | Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


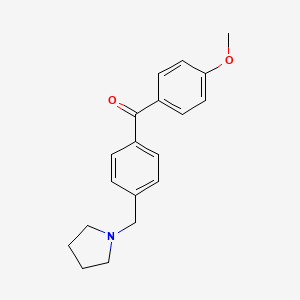

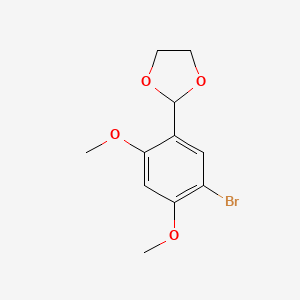
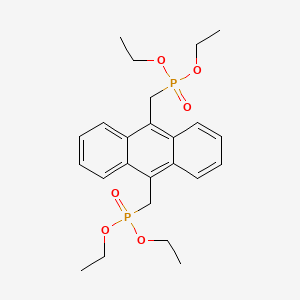
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
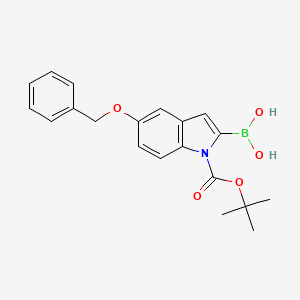
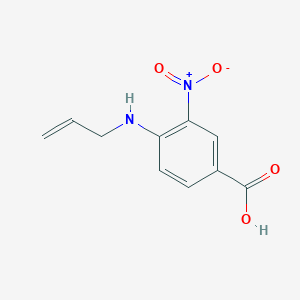
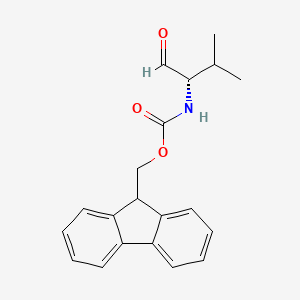

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
